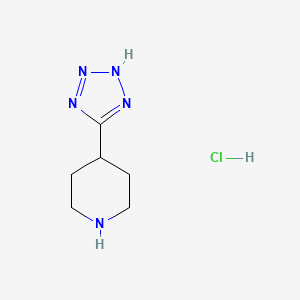

4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5.ClH/c1-3-7-4-2-5(1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNPNCMKSKGGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705239 | |

| Record name | 4-(2H-Tetrazol-5-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91419-60-2 | |

| Record name | 4-(2H-Tetrazol-5-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Tetrazol-5-yl)-piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2H-1,2,3,4-Tetrazol-5-yl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is primarily achieved through a robust and widely utilized chemical transformation: the [3+2] cycloaddition reaction to form the tetrazole ring, followed by a deprotection step. This guide will delve into the mechanistic underpinnings of this synthetic strategy, provide detailed experimental protocols, and address the critical safety considerations associated with the reagents involved. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely and efficiently synthesize this important heterocyclic compound.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids. This substitution can lead to improved metabolic stability and enhanced lipophilicity of drug candidates. The piperidine moiety is another prevalent scaffold in medicinal chemistry, known for its ability to confer desirable pharmacokinetic properties. The combination of these two structural motifs in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents.

The synthesis of this compound hinges on the formation of the tetrazole ring, most commonly achieved via a [3+2] cycloaddition reaction between a nitrile and an azide. This guide will focus on a common and effective synthetic route starting from a protected 4-cyanopiperidine derivative.

Synthetic Strategy and Mechanism

The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source. To ensure the selectivity of the reaction and to avoid side reactions involving the piperidine nitrogen, a protecting group strategy is employed. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.

The overall synthetic pathway can be outlined in two main steps:

-

[3+2] Cycloaddition: Reaction of N-Boc-4-cyanopiperidine with an azide source, typically sodium azide, to form the tetrazole ring. This reaction is often catalyzed by a Lewis acid.

-

Deprotection and Salt Formation: Removal of the Boc protecting group from the piperidine nitrogen and subsequent formation of the hydrochloride salt.

Caption: Overall synthetic workflow.

Mechanism of the [3+2] Cycloaddition

The formation of the tetrazole ring from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition reaction. The reaction can be catalyzed by various Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide ion. Zinc salts, such as zinc bromide or zinc chloride, are commonly employed for this purpose. The proposed mechanism involves the coordination of the Lewis acid to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide anion then attacks the nitrile carbon, initiating a cyclization cascade that ultimately leads to the formation of the stable tetrazole ring.

Experimental Protocols

Part 1: Synthesis of tert-butyl 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate

This procedure details the formation of the tetrazole ring from the corresponding protected cyanopiperidine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-4-cyanopiperidine | 210.27 | 10.0 g | 47.5 mmol |

| Sodium Azide (NaN₃) | 65.01 | 3.71 g | 57.0 mmol |

| Triethylamine hydrochloride | 137.62 | 7.85 g | 57.0 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a stirred suspension of N-Boc-4-cyanopiperidine (10.0 g, 47.5 mmol), sodium azide (3.71 g, 57.0 mmol), and triethylamine hydrochloride (7.85 g, 57.0 mmol) in N,N-dimethylformamide (50 mL) is heated to 120 °C.

-

The reaction mixture is stirred at this temperature for 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice water (200 mL) and ethyl acetate (100 mL).

-

The aqueous layer is separated and extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate as a white solid.

Part 2: Synthesis of this compound

This section describes the removal of the Boc protecting group and the formation of the final hydrochloride salt.

Materials and Reagents:

| Reagent/Material | Concentration | Quantity |

| tert-butyl 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate | - | 5.0 g |

| 4 M HCl in 1,4-Dioxane | 4 M | 20 mL |

| Diethyl ether | - | As needed |

Procedure:

-

tert-butyl 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate (5.0 g) is dissolved in 4 M HCl in 1,4-dioxane (20 mL) at room temperature.[1]

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which a precipitate typically forms. The reaction progress can be monitored by TLC until the starting material is fully consumed.[2]

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and washed with diethyl ether to yield this compound as a white solid.[2]

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

tert-butyl 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate**

-

¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.05 (m, 2H), 3.10-2.95 (m, 3H), 2.20-2.10 (m, 2H), 2.05-1.95 (m, 2H), 1.48 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 154.5, 79.9, 43.5, 34.5, 29.0, 28.4.

-

FT-IR (KBr, cm⁻¹): ~3100-3000 (C-H stretch, aromatic), ~2970-2850 (C-H stretch, aliphatic), ~1685 (C=O stretch, carbamate), ~1450-1400 (tetrazole ring vibrations).[3][4]

This compound

-

¹H NMR (D₂O, 400 MHz): δ 3.55-3.45 (m, 2H), 3.30-3.20 (m, 1H), 3.15-3.05 (m, 2H), 2.30-2.20 (m, 2H), 2.15-2.05 (m, 2H).[5]

-

¹³C NMR (D₂O, 101 MHz): δ 158.5, 43.0, 32.0, 28.0.

-

FT-IR (KBr, cm⁻¹): ~3400-3200 (N-H stretch), ~3100-3000 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1600-1400 (tetrazole ring vibrations).[3][4]

Safety and Handling

The synthesis of this compound involves the use of sodium azide, a highly toxic and potentially explosive substance. Strict adherence to safety protocols is paramount.

Caption: Key safety considerations for handling sodium azide.

Key Safety Precautions:

-

Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin. It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, death.

-

Explosion Hazard: Solid sodium azide can be explosive when subjected to heat, shock, or friction. It also forms highly explosive and shock-sensitive heavy metal azides upon contact with metals such as lead, copper, silver, and zinc. Therefore, the use of metal spatulas and equipment should be strictly avoided.

-

Hydrazoic Acid Formation: In the presence of acids, sodium azide reacts to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas. All reactions involving sodium azide should be performed in a well-ventilated chemical fume hood.

-

Waste Disposal: Azide-containing waste should never be disposed of down the drain, as it can react with metal pipes to form explosive metal azides. All azide waste must be quenched before disposal.

Quenching Procedure for Excess Sodium Azide:

Any unreacted sodium azide in the reaction mixture must be safely neutralized before work-up and disposal. A common method involves the use of nitrous acid, which is generated in situ from sodium nitrite and a dilute acid.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a freshly prepared aqueous solution of sodium nitrite (NaNO₂). A slight excess relative to the remaining sodium azide is recommended.

-

While maintaining cooling and vigorous stirring, slowly add a dilute acid (e.g., 2M HCl) dropwise. This will generate nitrous acid, which reacts with the azide to produce nitrogen gas and nitric oxide.

-

The addition of acid should be continued until the evolution of gas ceases and the solution is slightly acidic (test with pH paper).

-

This quenching procedure must be performed in a well-ventilated fume hood as toxic nitrogen oxides are evolved.

Conclusion

The synthesis of this compound is a well-established process that provides access to a valuable building block for drug discovery. The key steps involve a [3+2] cycloaddition to form the tetrazole ring and a subsequent deprotection. While the chemistry is robust, the use of sodium azide necessitates a thorough understanding and strict implementation of safety protocols. By following the detailed procedures and safety guidelines outlined in this guide, researchers can confidently and safely synthesize this important compound for their research and development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine Hydrochloride

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry. The presence of both a piperidine ring, a common scaffold in many pharmaceuticals, and a tetrazole ring, a well-recognized bioisostere for a carboxylic acid group, makes this molecule a compelling subject for investigation.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols for the characterization of this compound.

Chemical and Physical Properties

A foundational aspect of characterizing any new chemical entity is the determination of its fundamental chemical and physical properties. These parameters provide the initial data points for assessing a compound's identity, purity, and potential behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C6H12ClN5 | [2][3] |

| Molecular Weight | 189.65 g/mol | [4][5] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not yet experimentally determined | |

| Solubility | Expected to be soluble in water and polar protic solvents | General knowledge |

| pKa | Not yet experimentally determined |

Synthesis of this compound

The synthesis of 5-substituted tetrazoles from nitriles is a well-established transformation in organic chemistry.[6] A plausible and efficient route to the title compound involves the [2+3] cycloaddition of an azide source with a suitable piperidine precursor, such as 4-cyanopiperidine. The resulting tetrazolylpiperidine can then be converted to its hydrochloride salt.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the reaction of a nitrile with an azide, often catalyzed by a Lewis acid.[6] The likely precursor for the synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine is 4-cyanopiperidine, which can be prepared from isonipecotamide.[7][8]

References

- 1. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(2H-tetrazol-5-yl)piperidine,hydrochloride|91419-60-2 - MOLBASE Encyclopedia [m.molbase.com]

- 3. Page loading... [guidechem.com]

- 4. 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride | C6H12ClN5 | CID 71756982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(1H-Tetrazol-5-yl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. scielo.org.za [scielo.org.za]

- 7. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 8. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

Abstract: This technical guide provides a detailed exploration of the potential mechanism of action of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride. In the absence of direct studies on this specific molecule, this document synthesizes evidence from structurally analogous compounds to propose a primary hypothesis centered on N-methyl-D-aspartate (NMDA) receptor antagonism. The guide delves into the molecular pharmacology of the NMDA receptor, presents a rationale for the putative interaction, and outlines detailed experimental protocols for the empirical validation of this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.

Introduction and Scientific Context

The therapeutic landscape for neurological and psychiatric disorders is continually evolving, with a persistent need for novel chemical entities that exhibit high target specificity and favorable safety profiles. The piperidine and tetrazole moieties are both considered "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds. The tetrazole ring, in particular, is often employed as a bioisostere for a carboxylic acid group, offering similar steric and electronic properties but with improved metabolic stability and pharmacokinetic parameters.[1]

The Primary Postulated Mechanism of Action: NMDA Receptor Antagonism

Based on the available scientific literature, the most plausible mechanism of action for this compound is the antagonism of the NMDA receptor, a critical ionotropic glutamate receptor in the central nervous system.

Rationale Based on Structural Analogs

The hypothesis of NMDA receptor antagonism is primarily based on extensive research on a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids.[3] A key example from this series is (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053), a potent and selective NMDA antagonist.[2] The core structure of 4-(tetrazol-5-yl)piperidine is a fundamental component of these active molecules.

It is crucial to acknowledge a key structural difference: the well-studied antagonists possess a carboxylic acid group at the 2-position of the piperidine ring, which is absent in the molecule of interest. This carboxyl group is often critical for binding to the glutamate recognition site on the NMDA receptor. However, the tetrazole moiety can act as a bioisostere of a carboxylate, and its presence on the piperidine ring suggests a potential interaction with the NMDA receptor, possibly at the glutamate binding site or an allosteric site.

The NMDA Receptor: A Key Player in Synaptic Plasticity and Excitotoxicity

The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing for the influx of Ca²⁺ and Na⁺ ions, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.

However, overactivation of NMDA receptors leads to excessive Ca²⁺ influx, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[3] Consequently, NMDA receptor antagonists have been a major focus of drug development efforts for these conditions.

Postulated Interaction with the NMDA Receptor

It is postulated that this compound may act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. The protonated piperidine nitrogen and the acidic tetrazole ring are likely key pharmacophoric features that mimic the alpha-amino acid structure of glutamate.

The following diagram illustrates the proposed mechanism of action at a cellular level:

Caption: Putative competitive antagonism of the NMDA receptor by 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine.

Experimental Validation Protocols

To empirically test the hypothesis of NMDA receptor antagonism, a tiered approach involving in vitro binding and functional assays is recommended.

Radioligand Binding Assays

The initial step is to determine if this compound binds to the NMDA receptor complex. This is achieved through competitive radioligand binding assays using synaptic membrane preparations from rodent brain tissue (e.g., cortex or hippocampus).

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of the test compound to the NMDA receptor.

Detailed Protocol:

-

Tissue Preparation: Homogenize rat cortical tissue in ice-cold buffer and perform differential centrifugation to isolate synaptic membranes.

-

Assay Conditions: In a 96-well plate, incubate the synaptic membranes with a fixed concentration of a radiolabeled competitive NMDA antagonist (e.g., [³H]CGS 19755) and a range of concentrations of this compound.

-

Incubation: Incubate at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Quantitative Data from a Structurally Related Compound (LY233053):

| Parameter | Value | Reference |

| IC₅₀ vs. [³H]CGS 19755 | 107 ± 7 nM | [3] |

Electrophysiological Assays

To determine if the binding of the compound results in a functional effect (i.e., antagonism), electrophysiological techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings from cultured neurons are employed.

Detailed Protocol (TEVC in Xenopus Oocytes):

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNAs encoding the human GluN1 and GluN2A subunits of the NMDA receptor.

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at -70 mV.

-

Drug Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current. Once a stable current is achieved, co-apply this compound at various concentrations.

-

Data Analysis: Measure the reduction in the NMDA-induced current in the presence of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ for functional antagonism.

Quantitative Data from a Structurally Related Compound (LY233053):

| Assay | Parameter | Value | Reference |

| Cortical Slice Preparation | IC₅₀ vs. 40 µM NMDA | 1.9 ± 0.24 µM | [2] |

Broader Pharmacological Context and Alternative Hypotheses

While NMDA receptor antagonism is the most strongly supported hypothesis, the versatility of the piperidine and tetrazole scaffolds means other potential mechanisms of action should not be entirely dismissed without experimental evidence. For instance, various piperidine derivatives have been shown to modulate other CNS targets, including:

-

GABA-A Receptors: Certain piperidine-containing molecules act as agonists or allosteric modulators of GABA-A receptors.[4]

-

Sigma (σ) Receptors: The piperidine scaffold is common in high-affinity sigma receptor ligands.

-

Dopamine and Serotonin Receptors: Some piperidine derivatives exhibit binding affinities for dopaminergic (e.g., D2) and serotonergic (e.g., 5-HT1A) receptors.[5]

Should the experimental protocols for NMDA receptor activity yield negative results, a broader screening panel against these and other common CNS targets would be a logical next step in elucidating the mechanism of action of this compound.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-[1-(2-Methoxyphenyl)tetrazol-5-yl]piperidine | C13H17N5O | CID 117532829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of PPARγ Agonists: A Technical Guide to N-(2-benzoylphenyl)-L-tyrosine Derivatives

An In-depth Exploration of Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemical Identity

An initial query for CAS number 91419-60-2 identifies the compound as 4-(1H-TETRAZOL-5-YL)-PIPERIDINE HYDROCHLORIDE. However, the specified topic of interest is "N-(2-benzoylphenyl)-O-[2-(methylamino)ethyl]-L-tyrosine." This indicates a discrepancy between the provided CAS number and the chemical name. Extensive database searches did not yield a specific CAS number for "N-(2-benzoylphenyl)-O-[2-(methylamino)ethyl]-L-tyrosine." However, the core chemical scaffold, N-(2-benzoylphenyl)-L-tyrosine, represents a well-documented and significant class of therapeutic agents. This guide will provide a comprehensive overview of the properties, synthesis, and applications of these N-(2-benzoylphenyl)-L-tyrosine derivatives, which are notable for their potent activity as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.

Core Concepts: The Significance of the N-(2-benzoylphenyl)-L-tyrosine Scaffold

The N-(2-benzoylphenyl)-L-tyrosine scaffold has emerged as a crucial pharmacophore in the development of selective and potent PPARγ agonists.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents for type 2 diabetes and other metabolic disorders.[1][3] The core structure, derived from the natural amino acid L-tyrosine, provides a chiral backbone that can be strategically modified to optimize binding affinity, functional activity, and pharmacokinetic properties.[4][5]

The key structural features contributing to their biological activity include:

-

The L-tyrosine backbone: Provides a stereochemically defined framework for the molecule.

-

The N-(2-benzoylphenyl) group: This bulky, aromatic substituent plays a critical role in binding to the PPARγ ligand-binding domain.[4][6] Modifications to this moiety have been extensively explored to fine-tune agonist activity.[4]

-

The ether-linked side chain: The phenolic hydroxyl group of tyrosine serves as a convenient attachment point for various side chains, which can be tailored to enhance potency and solubility.[5]

Physicochemical and Pharmacological Properties

The properties of N-(2-benzoylphenyl)-L-tyrosine derivatives can be tailored through chemical modification, but some general characteristics can be summarized.

| Property | Description | References |

| Molecular Formula | Varies depending on the specific side chains. For the parent scaffold, it would be C22H19NO4. | |

| Molecular Weight | Generally in the range of 400-600 g/mol , depending on the substituents. | [5] |

| Solubility | Generally, these compounds are poorly soluble in water, a common challenge in their development as oral drug candidates. Research has focused on modifying the side chain to improve aqueous solubility. | [5] |

| Mechanism of Action | These compounds act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. | [1][7] |

| Biological Activity | They exhibit potent antihyperglycemic and antihyperlipidemic activity in animal models of type 2 diabetes. | [1][3] |

Synthesis of N-(2-benzoylphenyl)-L-tyrosine Derivatives: A Step-by-Step Approach

The synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives typically starts from the readily available and chiral amino acid, L-tyrosine.[1][4] The synthetic strategies often involve a solution-phase approach, with solid-phase synthesis also being utilized for the rapid generation of analogues.[5]

General Synthetic Pathway

The following diagram illustrates a generalized synthetic route to N-(2-benzoylphenyl)-L-tyrosine derivatives.

Caption: Generalized synthetic scheme for N-(2-benzoylphenyl)-L-tyrosine derivatives.

Detailed Experimental Protocol (Illustrative Example)

This protocol outlines the synthesis of a representative N-(2-benzoylphenyl)-L-tyrosine derivative, adapted from published literature.[1]

Step 1: Esterification of L-Tyrosine

-

Suspend L-tyrosine in methanol.

-

Cool the suspension to 0 °C.

-

Add thionyl chloride dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain L-tyrosine methyl ester hydrochloride.

Causality: The esterification of the carboxylic acid is a crucial protection step to prevent unwanted side reactions during the subsequent N-arylation. Thionyl chloride in methanol is a standard and efficient method for this transformation.

Step 2: N-Arylation

-

Dissolve L-tyrosine methyl ester hydrochloride in a suitable solvent such as DMF.

-

Add a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloride and facilitate the reaction.

-

Add 2-fluorobenzophenone or a similar N-arylating agent.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to yield N-(2-benzoylphenyl)-L-tyrosine methyl ester.

Causality: The nucleophilic aromatic substitution of the fluorine atom on 2-fluorobenzophenone by the amino group of the tyrosine ester forms the key C-N bond. The choice of base and solvent is critical for achieving good yields.

Step 3: O-Alkylation of the Phenolic Hydroxyl Group

-

Dissolve N-(2-benzoylphenyl)-L-tyrosine methyl ester in an appropriate solvent (e.g., acetone or DMF).

-

Add a base such as potassium carbonate.

-

Add the desired alkylating agent (e.g., an alkyl halide or tosylate) that will form the ether-linked side chain.

-

Heat the reaction and monitor by TLC.

-

After completion, perform an aqueous workup and purify the product by column chromatography.

Causality: This step introduces the desired side chain onto the phenolic oxygen of the tyrosine moiety. This side chain is a key determinant of the compound's potency and pharmacokinetic properties.[5]

Step 4: Hydrolysis of the Methyl Ester

-

Dissolve the ester from the previous step in a mixture of solvents like THF and water.

-

Add a base such as lithium hydroxide to hydrolyze the methyl ester.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to protonate the carboxylic acid.

-

Extract the product into an organic solvent and purify to obtain the final N-(2-benzoylphenyl)-L-tyrosine derivative.

Causality: The final deprotection step unmasks the carboxylic acid, which is often essential for biological activity, allowing the molecule to interact with key residues in the PPARγ binding pocket.

Applications in Drug Discovery and Development

The primary application of N-(2-benzoylphenyl)-L-tyrosine derivatives lies in the field of drug discovery for the treatment of type 2 diabetes and related metabolic syndromes.[1][3]

Mechanism of Action: PPARγ Agonism

The therapeutic effects of these compounds are mediated through their interaction with PPARγ.

Caption: Signaling pathway of N-(2-benzoylphenyl)-L-tyrosine derivatives via PPARγ activation.

As agonists, they bind to and activate PPARγ, leading to the transcription of genes involved in:

-

Adipocyte differentiation: Promoting the formation of mature fat cells that are more sensitive to insulin.[7]

-

Glucose and lipid metabolism: Enhancing glucose uptake in peripheral tissues and regulating lipid storage and metabolism.[8]

This ultimately results in improved insulin sensitivity, lower blood glucose levels, and a more favorable lipid profile.[1]

Structure-Activity Relationships (SAR)

Extensive research has been conducted to understand the structure-activity relationships of this class of compounds, providing valuable insights for the design of more potent and selective agonists.[4][5]

-

N-Aryl Substituent: The 2-benzoylphenyl group is generally found to be optimal for high affinity.[2] Minor modifications, such as bioisosteric replacements of one of the phenyl rings, are tolerated, but significant changes often lead to a decrease in activity.[4]

-

Ether-Linked Side Chain: The nature of the side chain attached to the tyrosine's phenolic oxygen has a profound impact on potency and solubility. A variety of heterocyclic and aromatic groups have been explored, leading to the identification of highly potent analogues.[5]

Safety and Toxicology

While specific toxicity data for "N-(2-benzoylphenyl)-O-[2-(methylamino)ethyl]-L-tyrosine" is unavailable, the safety profile of PPARγ agonists as a class has been a subject of considerable investigation. Some earlier PPARγ agonists, such as certain thiazolidinediones, have been associated with side effects like weight gain, fluid retention, and cardiovascular concerns. The development of new generations of PPARγ agonists, including the N-(2-benzoylphenyl)-L-tyrosine derivatives, aims to mitigate these adverse effects by achieving a more favorable balance of efficacy and safety. Preclinical and clinical evaluation of any new candidate from this class would be essential to establish its safety profile.

Conclusion and Future Directions

The N-(2-benzoylphenyl)-L-tyrosine scaffold represents a highly successful platform for the design of potent and selective PPARγ agonists. The synthetic accessibility from L-tyrosine and the amenability to structural modification have made this a fertile area of research in medicinal chemistry. Future efforts in this field will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, with the ultimate goal of developing novel therapeutics for type 2 diabetes and other metabolic diseases with an improved benefit-risk profile compared to existing treatments. The continued exploration of structure-activity relationships will be crucial in guiding the design of the next generation of PPARγ modulators.

References

- 1. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural development studies of PPARs ligands based on tyrosine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

"structure elucidation of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride"

An In-Depth Technical Guide to the Structure Elucidation of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine Hydrochloride

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development, ensuring the identity, purity, and safety of a compound. This guide provides a comprehensive, multi-technique framework for the structure elucidation of this compound (C₆H₁₂ClN₅), a molecule featuring two key heterocyclic scaffolds prevalent in medicinal chemistry. The piperidine ring is a fundamental component of many pharmacologically active compounds, while the tetrazole ring often serves as a metabolically stable bioisostere for a carboxylic acid group.[1][2] This document details an integrated analytical workflow, explaining the causality behind the selection of each technique and the interpretation of the resulting data. It is designed for researchers, scientists, and drug development professionals who require a robust, field-proven approach to structural verification.

The Strategic Imperative: An Integrated Analytical Workflow

The unambiguous elucidation of this compound cannot be reliably achieved with a single analytical technique. Each method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular mass and fragmentation, nuclear magnetic resonance (NMR) spectroscopy maps the atomic connectivity, infrared (IR) spectroscopy identifies functional groups, and X-ray crystallography provides the definitive three-dimensional structure. The power of this integrated approach lies in its self-validating nature; the results from each technique must converge to support a single, consistent structural hypothesis.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most prolific and significant structural motifs in medicinal chemistry. Its prevalence in a vast array of natural products and clinically approved pharmaceuticals has cemented its status as a "privileged scaffold."[1][2] This technical guide provides a comprehensive exploration of the discovery and development of piperidine-based therapeutics, designed for the drug development professional. We will dissect the foundational principles that make this scaffold so versatile, from its inherent physicochemical properties to the sophisticated synthetic strategies used to craft complex derivatives. This guide moves beyond mere recitation of facts to explain the causality behind experimental choices, offering field-proven insights into structure-activity relationship (SAR) optimization, detailed experimental protocols, and the strategic navigation of the preclinical development pathway.

Part 1: The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to a "Privileged Scaffold"

Piperidine is a saturated heterocycle consisting of five sp³-hybridized carbon atoms and one nitrogen atom.[3] Its designation as a "privileged scaffold" stems from its remarkable ability to serve as a high-affinity ligand for a multitude of diverse biological targets when appropriately substituted.[2] This versatility is not accidental; it arises from a unique combination of structural and chemical properties. The piperidine ring's chair-like conformation allows for the precise three-dimensional positioning of substituents, enabling tailored interactions with the complex topographies of receptor binding pockets and enzyme active sites.

Physicochemical Properties and Their Therapeutic Implications

The success of the piperidine motif is deeply rooted in its favorable physicochemical characteristics, which can be finely tuned through chemical modification.

-

Basicity and Lipophilicity: The nitrogen atom confers basicity to the piperidine ring. At physiological pH, this nitrogen is often protonated, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins—a common and powerful binding anchor.[4] The overall lipophilicity of the molecule can be modulated by the nature of its substituents, which is critical for controlling properties like membrane permeability, solubility, and oral bioavailability.[2][5]

-

Metabolic Stability: The piperidine ring is relatively stable to metabolic degradation. However, functionalization at positions adjacent to the nitrogen can be used to block potential sites of oxidation by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate.[2] Spirocyclic bioisosteres are often employed to enhance this stability further.[2][6]

-

Conformational Rigidity and Vectorial Display: Unlike more flexible aliphatic chains, the piperidine ring provides a degree of conformational rigidity. This pre-organizes the appended functional groups, reducing the entropic penalty upon binding to a target and often leading to higher affinity. The scaffold serves as a reliable platform to project substituents along well-defined vectors, facilitating systematic exploration of the chemical space around a target.

Prevalence in Marketed Drugs

The piperidine scaffold is a cornerstone of over 70 commercialized drugs, spanning a wide spectrum of therapeutic areas.[7][8] Its derivatives have been successfully developed as central nervous system (CNS) modulators, anticancer agents, antihistamines, anticoagulants, and potent analgesics.[9]

| Therapeutic Area | Examples of Piperidine-Containing Drugs | Primary Mechanism of Action |

| Oncology | Niraparib, Rucaparib, Abemaciclib | PARP Inhibition, CDK4/6 Inhibition |

| Psychiatry | Haloperidol, Risperidone, Methylphenidate | Dopamine Receptor Antagonism, Serotonin/Dopamine Antagonism, DAT/NET Inhibition |

| Pain Management | Fentanyl, Meperidine | μ-Opioid Receptor Agonism |

| Allergy | Fexofenadine, Loratadine | Histamine H1 Receptor Antagonism |

| Neurology (Alzheimer's) | Donepezil | Acetylcholinesterase Inhibition |

Part 2: Synthetic Strategies for Accessing Piperidine Scaffolds

The construction of substituted piperidines is a mature field of organic chemistry, with methodologies ranging from classical bulk synthesis to highly sophisticated asymmetric catalysis. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, stereochemical complexity, and scalability requirements.

Foundational Synthetic Routes

-

Hydrogenation of Pyridines: This is arguably the most direct and widely used method for accessing the piperidine core. The aromatic pyridine ring is reduced using various catalysts. The choice of catalyst is crucial for controlling stereoselectivity, especially with substituted pyridines. Heterogeneous ruthenium and nickel silicide catalysts have shown high efficacy and diastereoselectivity for cis-hydrogenation.[1] This method is robust and often cost-effective for large-scale synthesis.[3]

-

Intramolecular Cyclization: These methods build the piperidine ring by forming either a C-N or a C-C bond in an acyclic precursor.[3] Common strategies include the aza-Michael reaction and various electrophilic cyclizations.[1] The key advantage is the ability to install substituents on the precursor chain prior to ring closure, offering precise control over their final positions.

Advanced and Asymmetric Methodologies

For modern drug candidates, controlling the absolute stereochemistry is non-negotiable, as different enantiomers can have drastically different efficacy and toxicity profiles.[10] This has driven the development of powerful asymmetric synthetic methods.

-

Catalytic Asymmetric Synthesis: These methods utilize chiral catalysts to generate enantiomerically enriched piperidines. A notable example is the rhodium(I)-catalyzed [2+2+2] cycloaddition, which can assemble polysubstituted piperidines from simpler fragments with high enantioselectivity.[11] Another powerful technique is the asymmetric reductive Heck reaction, which couples dihydropyridines with arylboronic acids to create chiral 3-substituted piperidines, providing a direct route to key pharmaceutical intermediates like those needed for Preclamol and Niraparib.[12]

-

Bio-organocatalytic Cascades: Inspired by natural alkaloid biosynthesis, these elegant strategies combine the selectivity of enzymes with the versatility of small-molecule organocatalysts.[13] For instance, a transaminase enzyme can be used to generate a cyclic imine intermediate in situ, which then undergoes a highly stereoselective Mannich reaction catalyzed by an organocatalyst like L-proline to yield chiral 2-substituted piperidines.[13][14]

Workflow for Synthetic Strategy Selection

The decision-making process for selecting a synthetic route involves balancing complexity, cost, and the required stereochemical purity.

Caption: Synthetic strategy selection workflow for piperidine synthesis.

Detailed Protocol: Diastereoselective Synthesis of 2,4-Disubstituted Piperidines

This protocol is adapted from methodologies developed for creating versatile piperidine scaffolds for drug discovery, where controlling the relative stereochemistry is paramount.[15]

Objective: To synthesize cis- and trans-2,4-disubstituted piperidines diastereoselectively.

Methodology:

-

Step 1: N-Acylation. To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq). Cool the mixture to 0°C. Add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The benzoyl group serves as a protecting group and can influence the stereochemical outcome of subsequent reactions.

-

Step 2: Oxidation. To the solution from Step 1, add Dess-Martin periodinane (1.5 eq) portion-wise at 0°C. Stir at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting alcohol. Quench with a saturated aqueous solution of Na₂S₂O₃. Causality: This oxidation converts the 4-hydroxy group to a ketone, setting the stage for the introduction of the second substituent.

-

Step 3: Grignard Addition. To a solution of the 4-piperidone intermediate (1.0 eq) in anhydrous THF (0.1 M) at -78°C, add methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise. Stir for 1 hour at -78°C. Causality: The Grignard reagent attacks the ketone. The stereochemical outcome (axial vs. equatorial attack) is influenced by steric hindrance from the N-benzoyl group, often favoring one diastereomer.

-

Step 4 (Route A for trans): Deprotection. Cleave the N-benzoyl group using a suitable method (e.g., hydrolysis with LiOH) to yield the trans-2-methyl-4-hydroxypiperidine.

-

Step 5 (Route B for cis): Inversion and Deprotection. If the alternate diastereomer is desired, a Mitsunobu reaction can be used to invert the stereocenter at C4 before deprotection. Causality: This demonstrates how the order of operations can grant access to different diastereomers from a common intermediate, a key strategy in building diverse chemical libraries.[15]

-

Purification and Characterization: Purify all intermediates and final products by column chromatography and characterize using ¹H NMR, ¹³C NMR, and HRMS to confirm structure and stereochemistry.

Part 3: From Scaffold to Lead Compound: The Role of Structure-Activity Relationships (SAR)

Once a synthetic route is established, the core activity of medicinal chemistry begins: the iterative process of synthesizing and testing analogues to build a comprehensive understanding of the SAR.

Principles of SAR for Piperidine Derivatives

The biological activity of piperidine derivatives is highly sensitive to the nature, position, and stereochemistry of its substituents.[16] Key considerations include:

-

Position: Substitution at the 1-position (nitrogen) directly modulates basicity and allows for the introduction of large groups to probe hydrophobic pockets. Substitution at the 4-position is common and avoids creating new stereocenters, while substitution at the 2- and 3-positions creates chiral centers that can profoundly impact activity.[10][15]

-

Stereochemistry: As mentioned, stereoisomers often exhibit vastly different binding affinities and functional activities.[17] Determining the optimal stereochemistry is a critical step in lead optimization.

Case Study: Opioid Receptor Modulators

Piperidine-based structures are foundational to many potent analgesics that target opioid receptors.[17] The SAR for this class is well-established.

Quantitative Structure-Activity Relationship Data

The binding affinity (Ki) of piperidine derivatives to the μ-opioid receptor is a critical determinant of their analgesic activity.

| Compound | R¹ (at N1) | R² (at C4) | Binding Affinity (Ki, nM) for μ-opioid receptor |

| Meperidine | -CH₃ | -COOEt | 150 |

| Analogue 1 | -CH₂CH₂Ph | -COOEt | 15 |

| Analogue 2 | -CH₂CH₂Ph | -OH | 8 |

| Fentanyl | -CH₂CH₂-Aryl | -N(Ac)Ph | 0.3 |

| Data is illustrative and compiled from general knowledge in medicinal chemistry.[17][18] |

General SAR Observations:

-

A tertiary amine is essential for activity.

-

An N-aromatic ethyl group (like in Analogue 1) generally increases potency over an N-methyl group.

-

The 4-position can tolerate a variety of substituents, with anilido groups (as in Fentanyl) conferring exceptionally high potency.

Case Study: Anticancer Agents

Piperidine moieties are frequently incorporated into modern targeted anticancer therapies, particularly kinase inhibitors.[19] The piperidine ring often serves as a solvent-exposed, basic handle to improve solubility and pharmacokinetic properties, or as a rigid linker between other pharmacophoric elements.[19]

Quantitative SAR Data: Akt1 Kinase Inhibitors

| Compound Series | Key Structural Features | IC₅₀ (μM) vs. Akt1 | GI₅₀ (μM) vs. OVCAR-8 Cell Line |

| Furan-pyrazole-piperidine | Piperidine linker | 0.02 - 5.3 | 0.1 - 15.8 |

| Phenyl-pyrazole-piperidine | Piperidine linker | >10 | >20 |

| Data derived from representative studies.[16] |

SAR Insights: The piperidine ring in these compounds acts as a central scaffold. The data suggests that the furan-pyrazole moiety confers higher potency against the Akt1 kinase compared to a simple phenyl-pyrazole, demonstrating the importance of the groups attached to the piperidine core.

PI3K/Akt Signaling Pathway The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation, and it is often dysregulated in cancer. Piperidine-containing inhibitors are designed to block this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-based therapeutic.

The Logic of Bioisosteric Replacement

In lead optimization, it is often necessary to address liabilities such as poor solubility or metabolic instability. Bioisosteric replacement, where the piperidine ring is swapped for a different scaffold with similar spatial arrangement but different physicochemical properties, is a powerful strategy.[20]

Property Comparison: Piperidine vs. 4-(Oxan-3-yl)piperidine

| Property | Piperidine | 4-(Oxan-3-yl)piperidine | Rationale for Replacement |

| Lipophilicity (cLogP) | Lower | Higher | Can modulate membrane permeability. |

| Polar Surface Area (PSA) | Lower | Higher | The ether oxygen in the oxane ring increases polarity, potentially improving solubility.[20] |

| Fraction of sp³ carbons (Fsp³) | High | Higher | Increased three-dimensionality can enhance binding selectivity and reduce off-target effects.[20] |

| Basicity (pKa) of Piperidine N | Typical Range | Largely Unchanged | Preserves the key ionic interaction while modifying other properties.[20] |

Part 4: Lead Optimization and Preclinical Development

Optimizing ADME-Tox Properties

The journey from a potent "hit" to a viable drug candidate involves rigorous optimization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. The piperidine scaffold is instrumental here. For CNS drugs, modulating the lipophilicity and basicity of the piperidine nitrogen is a key strategy to achieve sufficient blood-brain barrier penetration.[21][22] For example, introducing a piperidine moiety into a quinoline derivative improved its brain exposure, turning it into a more promising candidate for Alzheimer's disease.[21]

Detailed Protocol: Radioligand Binding Assay

This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the μ-opioid receptor.[17]

Objective: To determine the binding affinity (Ki) of a test piperidine derivative for the μ-opioid receptor.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membrane homogenate (20-40 µg protein).

-

Radioligand (e.g., [³H]DAMGO, a selective μ-opioid agonist) at a concentration near its Kd value.

-

Varying concentrations of the unlabeled test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding using a high concentration of a known unlabeled ligand (e.g., naloxone).

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Causality: This system is self-validating because it includes controls for total and non-specific binding, and the final Ki value is corrected for the concentration and affinity of the radioligand used in the specific experiment.

-

Drug Discovery and Development Workflow

The development of a piperidine-based therapeutic follows a structured but complex path from initial concept to a preclinical candidate.

Caption: Overall workflow for the discovery and development of piperidine-based therapeutics.

Part 5: Conclusion and Future Perspectives

The piperidine scaffold is a testament to the power of a structurally simple, yet chemically versatile, core in drug discovery. Its continued prevalence is a result of its favorable physicochemical properties, synthetic tractability, and proven success across an extraordinary range of biological targets.[1][21] The future of piperidine-based therapeutics will likely be shaped by several exciting trends. The application of fragment-based drug discovery (FBDD) using novel, three-dimensional piperidine fragments promises to unlock new areas of chemical space.[23] Furthermore, the ongoing development of ever more sophisticated catalytic methods will grant access to previously unattainable levels of structural and stereochemical complexity, ensuring that the tale of the piperidine ring will continue to be a central narrative in the development of future medicines.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. thieme-connect.com [thieme-connect.com]

- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. benchchem.com [benchchem.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. pubs.acs.org [pubs.acs.org]

- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Tetrazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Biological Activities of Tetrazole-Containing Heterocycles

Introduction: The Enduring Appeal of the Tetrazole Ring

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in bioactive compounds. The significance of the tetrazole ring primarily stems from its role as a bioisostere of the carboxylic acid group.[1][2] This bioisosteric relationship means that the tetrazole ring can often replace a carboxylic acid group in a drug molecule without compromising, and frequently enhancing, its biological activity.[3] The tetrazole moiety offers several advantages over a carboxylic acid, including improved metabolic stability, increased lipophilicity which can enhance cell membrane permeability, and a similar pKa value, ensuring it is ionized at physiological pH.[2][3] These attributes have led to the incorporation of the tetrazole ring into numerous clinically approved drugs spanning a wide array of therapeutic areas, from antihypertensives to anticancer agents.[1][4] This guide provides an in-depth exploration of the diverse biological activities of tetrazole-containing heterocycles, delving into their mechanisms of action, the experimental methodologies used to evaluate their efficacy, and the critical structure-activity relationships that govern their potency.

Antimicrobial Activity: A Renewed Weapon in the Fight Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Tetrazole-containing compounds have emerged as a promising class of antimicrobials, exhibiting activity against a broad spectrum of bacteria and fungi.[5]

Mechanism of Action: Disrupting Essential Cellular Processes

The antimicrobial action of tetrazole derivatives is often multifaceted, targeting key bacterial and fungal survival pathways. One of the primary mechanisms involves the inhibition of essential enzymes. For instance, some tetrazole derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.[6] By inhibiting these enzymes, the compounds effectively halt bacterial proliferation. Another key mechanism is the disruption of the microbial cell membrane or wall, leading to leakage of cellular contents and ultimately cell death.[3] Furthermore, some tetrazole compounds are believed to exert their effects by generating oxidative stress within the microbial cell or by inhibiting protein synthesis.[7] The nitrogen-rich nature of the tetrazole ring also allows it to act as an efficient metal chelator, potentially sequestering essential metal ions required for microbial enzyme function.[4]

Experimental Evaluation: Quantifying Antimicrobial Efficacy

The antimicrobial potential of tetrazole derivatives is primarily assessed using in vitro assays that determine their ability to inhibit or kill microorganisms.

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Principle: This assay is based on the principle of exposing a standardized population of a specific microorganism to serial dilutions of the test compound. The absence of visible growth (turbidity) after a defined incubation period indicates the inhibitory effect of the compound at that concentration.

Step-by-Step Methodology:

-

Preparation of Reagents and Microorganism:

-

Prepare a stock solution of the tetrazole-containing compound in a suitable solvent (e.g., DMSO).

-

Culture the desired bacterial or fungal strain on an appropriate agar medium to obtain fresh colonies.

-

Prepare a standardized inoculum of the microorganism in a sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Serial Dilution of the Test Compound:

-

In a 96-well microtiter plate, add a specific volume of sterile broth to all wells.

-

Add the stock solution of the test compound to the first well and perform a two-fold serial dilution by transferring a fixed volume of the solution to the subsequent wells.

-

-

Inoculation and Incubation:

-

Add a standardized volume of the microbial inoculum to each well containing the diluted compound.

-

Incubate the plate at an optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.[9]

-

-

Data Analysis and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

-

Self-Validating System:

-

Positive Control: A well containing the growth medium and the microorganism without the test compound. This well should show robust growth, confirming the viability of the inoculum and the suitability of the growth conditions.[10]

-

Negative Control (Sterility Control): A well containing only the growth medium. This well should remain clear, ensuring that the medium is not contaminated.[10]

-

Reference Standard: A known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel to validate the assay's sensitivity and provide a benchmark for the activity of the test compound.

Experimental Workflow for MIC Assay

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.

Table 1: Antimicrobial Activity of Selected Tetrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 107 | Staphylococcus aureus | 10.67 | [11] |

| Compound 107 | Escherichia coli | 12.82 | [11] |

| Compound 107 | Candida albicans | 21.44 | [11] |

| Compound 106 | S. aureus, E. coli, C. albicans | 16 | [11] |

| Compound 1c | E. coli | 15.06 µM | [6][12] |

| Compound 5c | E. coli | 13.37 µM | [6][12] |

| Compound 35 | E. coli | 5 | [13] |

| Compound 14 | S. epidermidis | 10 | [13] |

Anticancer Activity: Targeting the Hallmarks of Cancer

The tetrazole scaffold is a prominent feature in a multitude of anticancer agents, demonstrating efficacy against various cancer cell lines.[1] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of tetrazole-containing compounds are attributed to their ability to interfere with critical cellular pathways. A significant number of these derivatives function as enzyme inhibitors. For example, some tetrazole compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and implicated in inflammation and cell proliferation.[2][14] Another crucial mechanism is the induction of apoptosis, or programmed cell death. Tetrazole derivatives can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins, leading to the selective elimination of cancer cells.[15] Furthermore, some compounds inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division, thereby arresting the cell cycle and preventing cancer cell proliferation.[16]

Signaling Pathway: Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain tetrazole-containing compounds have been designed to inhibit this pathway, thereby suppressing tumor growth.

Caption: Simplified PI3K/AKT signaling pathway and its inhibition by a tetrazole derivative.

Experimental Evaluation: Assessing Cytotoxicity in Cancer Cells

The anticancer potential of tetrazole derivatives is typically evaluated by their ability to reduce the viability of cancer cells in vitro.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the tetrazole-containing compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add a sterile MTT solution to each well.

-

Incubate the plate for 2-4 hours to allow the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Self-Validating System:

-

Untreated Control (Negative Control): Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound. This group represents 100% cell viability and is used to normalize the results.[17][18]

-

Blank Control: Wells containing only the cell culture medium and MTT, without any cells. The absorbance of these wells is subtracted from all other readings to account for background absorbance.[17][18]

-

Positive Control: A known anticancer drug (e.g., doxorubicin) is used as a positive control to confirm the sensitivity of the cell line and the validity of the assay.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cell viability.

Table 2: Anticancer Activity of Selected Tetrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4b | Ovarian (SK-OV-3) | Growth % of 34.94 | [19] |

| 3-(1H-Tetrazol-5-yl)-β-carbolines | Colorectal (HCT116) | 3.3 - 9.6 | [20] |

| 3-(1H-Tetrazol-5-yl)-β-carbolines | Colorectal (HT29) | 3.3 - 9.6 | [20] |

| Compound 6d | Lung (A549) | 2.74 | [15] |

| Compound 14 | Colon (CaCo-2) | 4.2 | [13] |

| Compound 35 | Colon (CaCo-2) | 9.8 | [13] |

| Compound 35 | Liver (HuH-7) | 24 | [13] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Tetrazole-containing compounds have demonstrated significant anti-inflammatory properties, primarily by targeting key enzymes and mediators of the inflammatory response.[16]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A primary mechanism of the anti-inflammatory action of tetrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2][14] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Evaluation: In Vivo Assessment of Anti-inflammatory Effects

The anti-inflammatory activity of tetrazole derivatives is often evaluated using in vivo models of acute inflammation.

The carrageenan-induced paw edema model is a widely used and well-validated in vivo assay for screening the acute anti-inflammatory activity of new compounds.[21][22]

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[21]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize rodents (typically rats or mice) to the laboratory conditions for a week.

-

Divide the animals into different groups: a control group, a standard drug group, and several test groups for different doses of the tetrazole compound.

-

-

Compound Administration:

-

Administer the tetrazole compound or the standard drug (e.g., indomethacin or diclofenac) to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation.

-

The control group receives only the vehicle.

-

-

Induction of Edema:

-

Inject a standardized volume of a carrageenan solution (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.[22]

-

-

Measurement of Paw Edema:

-

Measure the volume or thickness of the inflamed paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Self-Validating System:

-

Vehicle Control Group: This group receives the vehicle without the test compound and exhibits the maximum inflammatory response, serving as the baseline for comparison.[23]

-

Positive Control Group: This group is treated with a known anti-inflammatory drug, which should significantly reduce paw edema, thereby validating the experimental model and the sensitivity of the animals to anti-inflammatory agents.[23]

-

Contralateral Paw: The uninjected left hind paw serves as an internal control for each animal, showing no inflammation.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the carrageenan-induced paw edema assay.

Antiviral Activity: A Broad Spectrum of Inhibition

Tetrazole-containing heterocycles have demonstrated promising antiviral activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[24][25]

Mechanism of Action: Targeting Viral Replication and Entry

The antiviral mechanisms of tetrazole derivatives are varied. Some compounds inhibit viral enzymes that are essential for replication, such as viral DNA polymerases or transcriptases.[25] Others may interfere with the entry of the virus into the host cell by blocking viral attachment or fusion with the cell membrane. The structural similarity of some tetrazole derivatives to endogenous nucleosides allows them to act as chain terminators during viral DNA or RNA synthesis.

Experimental Evaluation: Measuring the Inhibition of Viral Replication

The antiviral efficacy of tetrazole compounds is determined by their ability to inhibit viral replication in cell culture.

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and for evaluating the efficacy of antiviral compounds.[26]

Principle: This assay is based on the ability of infectious virus particles to form localized areas of cell death or "plaques" in a monolayer of host cells. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number or size of these plaques.[26]

Step-by-Step Methodology:

-

Cell Monolayer Preparation:

-

Seed a monolayer of susceptible host cells in a multi-well plate and allow them to reach confluency.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the tetrazole-containing compound.

-

Infect the cell monolayers with a standardized amount of virus in the presence of different concentrations of the test compound.

-

-

Overlay and Incubation:

-

After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubate the plates for several days to allow for plaque formation.

-

-

Plaque Visualization and Counting:

-

Fix and stain the cell monolayers (e.g., with crystal violet). Viable cells will be stained, while the areas of cell death (plaques) will appear as clear zones.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control. The 50% inhibitory concentration (IC50) can then be determined.

-

Self-Validating System:

-

Virus Control: Cells infected with the virus in the absence of the test compound. This group will show the maximum number of plaques and represents 0% inhibition.[27]

-

Cell Control (Mock-Infected): Uninfected cells treated with the highest concentration of the test compound. This control is used to assess the cytotoxicity of the compound and ensure that the observed plaque reduction is due to antiviral activity and not cell death.[27]

-

Positive Control: A known antiviral drug is tested in parallel to validate the assay.[28][29]

Experimental Workflow for Plaque Reduction Assay

Caption: Workflow of the plaque reduction assay for antiviral activity.

Table 3: Antiviral Activity of Selected Tetrazole Derivatives

| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |

| Compound 10c | Influenza A (H1N1) | MDCK | 18.4 | [30] |

| Compound 9a | Influenza A (H1N1) | MDCK | 46 | [30] |

Antihypertensive Activity: Regulating Blood Pressure

Several blockbuster antihypertensive drugs, such as losartan and valsartan, feature a tetrazole ring, highlighting its importance in cardiovascular medicine. These drugs primarily act as angiotensin II receptor blockers (ARBs).

Mechanism of Action: Blocking the Renin-Angiotensin System